

# A Comparative Guide to Avelumab and Its Alternatives in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, with its principal alternatives in the landscape of cancer immunotherapy. The focus is on providing objective performance data from clinical trials, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

## Introduction to Avelumab and the PD-1/PD-L1 Axis

Avelumab is an immune checkpoint inhibitor that targets PD-L1, a transmembrane protein expressed on tumor cells and tumor-infiltrating immune cells.[1] By binding to PD-L1, avelumab prevents its interaction with the PD-1 receptor on T-cells, thereby blocking the inhibitory signal that suppresses the anti-tumor immune response.[2] A unique feature of avelumab is its native IgG1 Fc region, which has been shown in vitro to engage natural killer (NK) cells and induce antibody-dependent cell-mediated cytotoxicity (ADCC), potentially adding a second mechanism of anti-tumor activity.[2][3][4][5]

The primary alternatives to avelumab are other monoclonal antibodies that target either PD-L1 (atezolizumab, durvalumab) or its receptor PD-1 (pembrolizumab, nivolumab, cemiplimab).[6] These agents have become the backbone of treatment for a variety of malignancies. This guide will compare avelumab to its key competitors across its major approved indications: Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma.



## **Comparative Efficacy and Safety Data**

The following tables summarize key efficacy and safety data from pivotal clinical trials of avelumab and its alternatives. It is important to note that direct head-to-head comparisons are limited, and trial populations and designs may vary.

| <u>Merke</u> | COMO |  |
|--------------|------|--|
| WILLIAM      |      |  |
|              |      |  |

| Drug (Trial)                                                  | Mechanism<br>of Action     | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>(CR) Rate | Median Duration of Response (DOR) | Median<br>Overall<br>Survival<br>(OS) |
|---------------------------------------------------------------|----------------------------|-----------------------------------|-----------------------------------|-----------------------------------|---------------------------------------|
| Avelumab<br>(JAVELIN<br>Merkel 200,<br>Part A - 2nd<br>line+) | Anti-PD-L1,<br>ADCC        | 33.0%                             | 11.4%                             | 40.5 months                       | 12.6 months                           |
| Pembrolizum<br>ab<br>(KEYNOTE-<br>017 - 1st line)             | Anti-PD-1                  | 56%[7][8][9]                      | 24%[7][8]                         | Not<br>Reached[7]                 | Not Reached                           |
| Nivolumab<br>(CheckMate<br>358 -<br>Recurrent/Me<br>tastatic) | Anti-PD-1                  | 60.0%                             | 32%                               | 60.6 months                       | 80.7 months                           |
| Nivolumab + Ipilimumab (CheckMate 358)                        | Anti-PD-1 +<br>Anti-CTLA-4 | 58.1%                             | 19%                               | 25.9 months                       | 29.8 months                           |

## **Urothelial Carcinoma (Metastatic, Platinum-Experienced)**



| Drug (Trial)                      | Mechanism of<br>Action | Overall Response<br>Rate (ORR) | Median Overall<br>Survival (OS) |
|-----------------------------------|------------------------|--------------------------------|---------------------------------|
| Avelumab (JAVELIN<br>Solid Tumor) | Anti-PD-L1, ADCC       | 17%                            | 8.7 months                      |
| Pembrolizumab<br>(KEYNOTE-045)    | Anti-PD-1              | 21.1%                          | 10.3 months                     |
| Atezolizumab<br>(IMvigor211)      | Anti-PD-L1             | 23%                            | 11.1 months                     |
| Nivolumab<br>(CheckMate 275)      | Anti-PD-1              | 20.1%                          | 8.6 months                      |
| Durvalumab (Study<br>1108)        | Anti-PD-L1             | 17.8%                          | 18.2 months                     |

Renal Cell Carcinoma (Advanced, First-Line in

**Combination**)

| Drug<br>Combination<br>(Trial)                         | Mechanism of Action         | Median<br>Progression-<br>Free Survival<br>(PFS) | Overall<br>Response<br>Rate (ORR) | Median Overall<br>Survival (OS) |
|--------------------------------------------------------|-----------------------------|--------------------------------------------------|-----------------------------------|---------------------------------|
| Avelumab + Axitinib (JAVELIN Renal 101)                | Anti-PD-L1 +<br>VEGFR TKI   | 13.8 months                                      | 51.4%                             | 38.7 months                     |
| Pembrolizumab<br>+ Axitinib<br>(KEYNOTE-426)           | Anti-PD-1 +<br>VEGFR TKI    | 15.1 months                                      | 59.3%                             | Not Reached                     |
| Nivolumab + Ipilimumab (CheckMate 214 - Int/Poor Risk) | Anti-PD-1 + Anti-<br>CTLA-4 | 12.0 months                                      | 42%                               | 47.0 months[10]                 |



# **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the signaling pathways targeted by avelumab and its alternatives.





PD-1/PD-L1 Signaling Pathway



## Avelumab-Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)





#### General Experimental Workflow for Clinical Trials of PD-1/PD-L1 Inhibitors



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 3. Mechanism of Action | BAVENCIO® (avelumab) For HCPs [bavencio.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. PD-1 and PD-L1 Inhibitors Clinical Landscape, Key Companies, Therapeutic Evaluation, Treatment Approaches, and Pipeline Insights | Hoffmann-La Roche, PTC Therapeutics, Annexon, Alnylam Pharmaceuticals [barchart.com]
- 7. merck.com [merck.com]
- 8. ajmc.com [ajmc.com]
- 9. FDA approves pembrolizumab for Merkel cell carcinoma | FDA [fda.gov]
- 10. onclive.com [onclive.com]
- To cite this document: BenchChem. [A Comparative Guide to Avelumab and Its Alternatives in Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663166#avelumab-alternatives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com